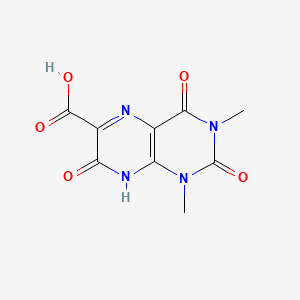

1,3-dimethyl-2,4,7-trioxo-8H-pteridine-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

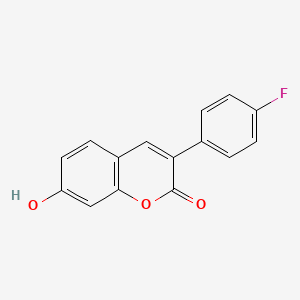

1,3-dimethyl-2,4,7-trioxo-8H-pteridine-6-carboxylic acid, also known as alloxan, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and has a melting point of 246-248°C. Alloxan is a derivative of pyrimidine and is structurally related to uric acid.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-2,4,7-trioxo-8H-pteridine-6-carboxylic acid involves the generation of reactive oxygen species (ROS) in the beta cells of the pancreas. Alloxan is selectively taken up by the beta cells and is then converted to a free radical by the action of intracellular enzymes. This free radical then reacts with molecular oxygen to produce ROS, which cause oxidative damage to the beta cells. This leads to the destruction of the beta cells and the subsequent development of diabetes.

Biochemical and Physiological Effects:

Alloxan-induced diabetes in animals is characterized by hyperglycemia, glycosuria, and polyuria. The destruction of the beta cells leads to a decrease in insulin secretion, which results in an increase in blood glucose levels. Alloxan-induced diabetes also causes oxidative stress and inflammation, which can lead to tissue damage and organ dysfunction.

Advantages and Limitations for Lab Experiments

The advantages of using 1,3-dimethyl-2,4,7-trioxo-8H-pteridine-6-carboxylic acid-induced diabetes in animals as a model for studying diabetes mellitus include its reproducibility, its ability to mimic the pathophysiology of human diabetes, and its relatively low cost. However, there are also some limitations to using this model, including its species-specific effects, its potential for causing other organ damage, and its inability to fully replicate the complex pathophysiology of human diabetes.

Future Directions

There are several future directions for research involving 1,3-dimethyl-2,4,7-trioxo-8H-pteridine-6-carboxylic acid. One area of interest is the development of new drugs or therapies for the treatment of diabetes that target the underlying mechanisms of 1,3-dimethyl-2,4,7-trioxo-8H-pteridine-6-carboxylic acid-induced diabetes. Another area of research is the use of 1,3-dimethyl-2,4,7-trioxo-8H-pteridine-6-carboxylic acid as a tool for studying the role of oxidative stress and inflammation in the pathogenesis of diabetes and other metabolic disorders. Additionally, there is potential for using 1,3-dimethyl-2,4,7-trioxo-8H-pteridine-6-carboxylic acid as a diagnostic tool for detecting early-stage diabetes or for monitoring the progression of the disease.

Synthesis Methods

Alloxan can be synthesized by the oxidation of uric acid or by the reaction of urea with nitric acid. The oxidation of uric acid is the most common method for synthesizing 1,3-dimethyl-2,4,7-trioxo-8H-pteridine-6-carboxylic acid. This reaction involves the use of strong oxidizing agents such as potassium permanganate, lead dioxide, or hydrogen peroxide.

Scientific Research Applications

Alloxan has been widely used in scientific research as a tool to induce diabetes in animals. It is a potent diabetogenic agent that selectively destroys the beta cells of the pancreas, which are responsible for producing insulin. Alloxan-induced diabetes in animals has been used as a model for studying the pathogenesis and treatment of diabetes mellitus.

properties

IUPAC Name |

1,3-dimethyl-2,4,7-trioxo-8H-pteridine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O5/c1-12-5-3(7(15)13(2)9(12)18)10-4(8(16)17)6(14)11-5/h1-2H3,(H,11,14)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXQJEUEICLLLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N=C(C(=O)N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201034622 |

Source

|

| Record name | 1,3-Dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydro-6-pteridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201034622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-2,4,7-trioxo-8H-pteridine-6-carboxylic acid | |

CAS RN |

98879-90-4 |

Source

|

| Record name | 1,3-Dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydro-6-pteridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201034622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[4-[[4-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2843275.png)

![(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2843279.png)

![2-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B2843280.png)

![(E)-3-(2-chlorophenyl)-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3-thiazol-2-yl}-2-propenenitrile](/img/structure/B2843287.png)

![({4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}methylene)(methyl)ammoniumolate](/img/structure/B2843291.png)

![4,4'-(5'-(4-(1H-pyrazol-4-yl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-diyl)bis(1H-pyrazole)](/img/structure/B2843296.png)

![2-[6-chloro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2843297.png)